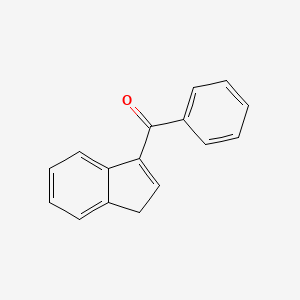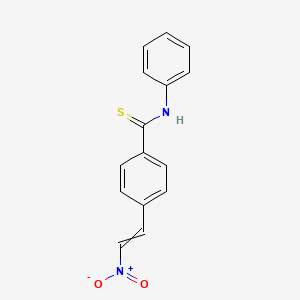![molecular formula C18H17Cl2N3O3 B14568198 1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid CAS No. 61698-21-3](/img/structure/B14568198.png)
1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and nitric acid. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties . The compound’s unique structure allows it to participate in various chemical reactions and makes it useful in multiple scientific research applications.
Preparation Methods
The synthesis of 1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions.
Wallach synthesis: This method uses dehydrogenation of imidazolines to produce imidazoles.
Marckwald synthesis: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Microwave-assisted synthesis: This method employs microwave irradiation to facilitate the cyclization of precursors, resulting in high yields of imidazoles.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, a Schiff’s base complex nickel catalyst can be used for a one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles .
Chemical Reactions Analysis
1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions include substituted imidazoles and their derivatives .
Scientific Research Applications
1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole can be compared with other similar compounds, such as:
Miconazole nitrate: Another imidazole derivative with antifungal properties.
Sertaconazole: An imidazole/triazole type antifungal agent used in the treatment of skin infections.
Fenticonazole sulfoxide nitrate: A compound with similar structural features and antifungal activity.
Properties
CAS No. |
61698-21-3 |
|---|---|
Molecular Formula |
C18H17Cl2N3O3 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
1-[3-(2,4-dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H16Cl2N2.HNO3/c19-17-7-6-15(18(20)11-17)10-16(12-22-9-8-21-13-22)14-4-2-1-3-5-14;2-1(3)4/h1-9,11,13,16H,10,12H2;(H,2,3,4) |
InChI Key |
HOEPXDCYSIRBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
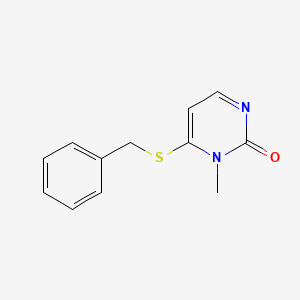

![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
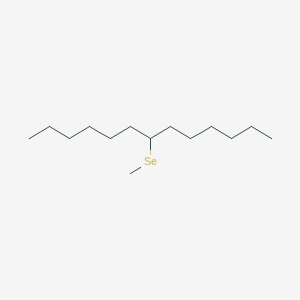

![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
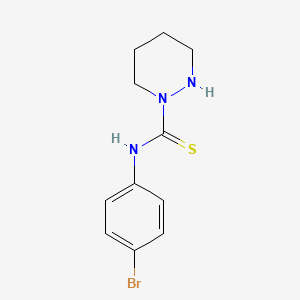
![1,1'-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14568174.png)
stannane](/img/structure/B14568175.png)
